1-(2-Amino-5-mercaptophenyl)-1-chloropropan-2-one
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Overview
Description
1-(2-Amino-5-mercaptophenyl)-1-chloropropan-2-one is a chemical compound with the molecular formula C9H10ClNOS This compound is characterized by the presence of an amino group, a mercapto group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-mercaptophenyl)-1-chloropropan-2-one typically involves the reaction of 2-amino-5-mercaptophenol with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-mercaptophenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Amino-5-mercaptophenyl)-1-chloropropan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-mercaptophenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The amino and mercapto groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent adducts with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its biological activities, including antimicrobial and anticancer properties.
1-(2-Amino-5-mercaptophenyl)propan-2-one: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.
Uniqueness
Its ability to undergo nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H10ClNOS |
---|---|
Molecular Weight |
215.70 g/mol |
IUPAC Name |
1-(2-amino-5-sulfanylphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C9H10ClNOS/c1-5(12)9(10)7-4-6(13)2-3-8(7)11/h2-4,9,13H,11H2,1H3 |
InChI Key |
CAYPIHUAMNNIPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)S)N)Cl |
Origin of Product |
United States |
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